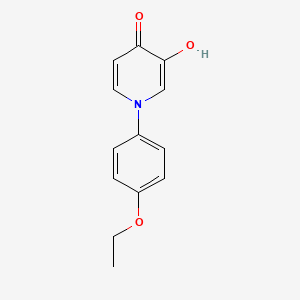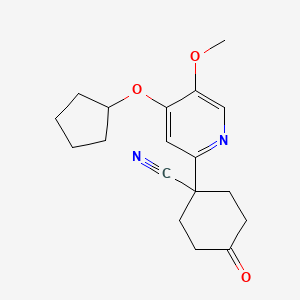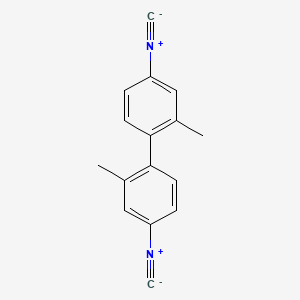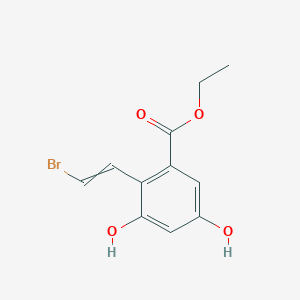
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(bromométhyl)-5-chloro-5-(4-nitrophényl)penta-2,4-diénoate de méthyle est un composé organique caractérisé par sa structure complexe, qui comprend des groupes bromométhyle, chloro et nitrophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(bromométhyl)-5-chloro-5-(4-nitrophényl)penta-2,4-diénoate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie possible pourrait impliquer les étapes suivantes :
Formation de la chaîne penta-2,4-diénoate : Cela peut être obtenu par une série de condensations aldoliques et de réactions de déshydratation ultérieures.
Introduction du groupe bromométhyle : Cette étape pourrait impliquer la bromation d’un groupe méthyle à l’aide de réactifs tels que la N-bromosuccinimide (NBS) dans des conditions radicalaires.
Chloration : Le groupe chloro peut être introduit par chloration électrophile à l’aide de réactifs comme le chlorure de thionyle (SOCl₂).
Nitration : Le groupe nitrophényle peut être ajouté par nitration d’un cycle phényle à l’aide d’un mélange d’acide nitrique et d’acide sulfurique concentrés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(bromométhyl)-5-chloro-5-(4-nitrophényl)penta-2,4-diénoate de méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromométhyle peut participer à des réactions de substitution nucléophile, où l’atome de brome est remplacé par d’autres nucléophiles.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amine à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur (par exemple, palladium sur carbone).
Réactions d’oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthyle, pour former des acides carboxyliques ou d’autres dérivés oxydés.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l’azoture de sodium (NaN₃) ou le cyanure de potassium (KCN) dans des conditions douces.
Réduction : Hydrogène gazeux (H₂) avec un catalyseur au palladium ou l’hydrure de lithium et d’aluminium (LiAlH₄).
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec l’azoture de sodium donnerait le dérivé azoture correspondant, tandis que la réduction du groupe nitro donnerait l’amine correspondante.
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans le développement de composés bioactifs ou comme sonde dans des études biochimiques.
Médecine : Pourrait être exploré pour ses propriétés pharmacologiques potentielles, telles que l’activité antimicrobienne ou anticancéreuse.
Industrie : Peut être utilisé dans la production de produits chimiques ou de matériaux de spécialité possédant des propriétés uniques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 2-(bromométhyl)-5-chloro-5-(4-nitrophényl)penta-2,4-diénoate de méthyle dépendrait de son application spécifique. Par exemple, s’il est utilisé comme agent pharmacologique, il pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées seraient élucidées par des études biochimiques et pharmacologiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(bromométhyl)-5-chloro-5-phénylpenta-2,4-diénoate de méthyle : Structure similaire mais sans groupe nitro.
2-(bromométhyl)-5-chloro-5-(4-méthylphényl)penta-2,4-diénoate de méthyle : Structure similaire mais avec un groupe méthyle au lieu d’un groupe nitro sur le cycle phényle.
2-(bromométhyl)-5-chloro-5-(4-hydroxyphényl)penta-2,4-diénoate de méthyle : Structure similaire mais avec un groupe hydroxyle au lieu d’un groupe nitro sur le cycle phényle.
Unicité
La présence du groupe nitro dans le 2-(bromométhyl)-5-chloro-5-(4-nitrophényl)penta-2,4-diénoate de méthyle confère des propriétés électroniques et stériques uniques, qui peuvent influencer sa réactivité et ses applications potentielles. Cela le distingue d’autres composés similaires et le rend potentiellement plus polyvalent dans certains contextes chimiques et biologiques.
Propriétés
Numéro CAS |
1242317-01-6 |
|---|---|
Formule moléculaire |
C13H11BrClNO4 |
Poids moléculaire |
360.59 g/mol |
Nom IUPAC |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H11BrClNO4/c1-20-13(17)10(8-14)4-7-12(15)9-2-5-11(6-3-9)16(18)19/h2-7H,8H2,1H3/b10-4+,12-7- |
Clé InChI |
BGPMCCFRRSYFGL-QXAYZXPASA-N |
SMILES isomérique |
COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)[N+](=O)[O-])\Cl)/CBr |
SMILES canonique |
COC(=O)C(=CC=C(C1=CC=C(C=C1)[N+](=O)[O-])Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, N-[2-(hexahydro-1H-azepin-1-yl)-2-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B12630287.png)


![(3S)-3-amino-1-[(6-fluoropyridin-2-yl)amino]heptan-2-ol](/img/structure/B12630305.png)
![4-[(Cyclohex-3-en-1-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12630310.png)



![5-Chloro-1H-imidazo[4,5-B]pyrazine](/img/structure/B12630328.png)
![Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate](/img/structure/B12630331.png)

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
